20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid
20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid
Bixin is a carotenoic acid that is the 6'-monomethyl ester of 9'-cis-6,6'-diapocarotene-6,6'-dioic acid. It has a role as an antioxidant, an insulin-sensitizing drug, a biological pigment, an anti-inflammatory agent, a food colouring and an apoptosis inducer. It is a carotenoic acid, a dicarboxylic acid monoester and a methyl ester.
Alpha-Bixin, also known as a-bixin or E160B, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Alpha-Bixin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-bixin is primarily located in the membrane (predicted from logP) and cytoplasm.
Alpha-Bixin, also known as a-bixin or E160B, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Alpha-Bixin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-bixin is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
6983-79-5
VCID:
VC0190684
InChI:
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15-
SMILES:
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O
Molecular Formula:
C25H30O4
Molecular Weight:
394.5 g/mol
20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid
CAS No.: 6983-79-5
Natural Products
VCID: VC0190684
Molecular Formula: C25H30O4
Molecular Weight: 394.5 g/mol
CAS No. | 6983-79-5 |
---|---|
Product Name | 20-Methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
Molecular Formula | C25H30O4 |
Molecular Weight | 394.5 g/mol |
IUPAC Name | (2E,4E,6E,8E,10E,12E,14E,16Z,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
Standard InChI | InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15- |
Standard InChIKey | RAFGELQLHMBRHD-SLEZCNMESA-N |
Isomeric SMILES | C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |
SMILES | CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
Canonical SMILES | CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
Melting Point | 198.0 °C 189.5-190.5°C |
Physical Description | Solid |
Description | Bixin is a carotenoic acid that is the 6'-monomethyl ester of 9'-cis-6,6'-diapocarotene-6,6'-dioic acid. It has a role as an antioxidant, an insulin-sensitizing drug, a biological pigment, an anti-inflammatory agent, a food colouring and an apoptosis inducer. It is a carotenoic acid, a dicarboxylic acid monoester and a methyl ester. Alpha-Bixin, also known as a-bixin or E160B, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Alpha-Bixin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-bixin is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | 6-Methyl hydrogen (9Z)-6,6'-diapocarotene-6,6'-dioate |
PubChem Compound | 5281226 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume